molecular formula C6H3BrFN3 B2661036 1-Azido-3-bromo-2-fluorobenzene CAS No. 2107456-50-6

1-Azido-3-bromo-2-fluorobenzene

Cat. No.: B2661036
CAS No.: 2107456-50-6
M. Wt: 216.013
InChI Key: MAHKVOVYGRYDPL-UHFFFAOYSA-N
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Description

“1-Azido-3-bromo-2-fluorobenzene” is an aromatic compound that contains an azide group, a bromine atom, and a fluorine atom attached to a benzene ring . It is generally used in copper (I)-catalyzed azide-alkyne cycloaddition reactions .


Synthesis Analysis

The synthesis of “this compound” involves the use of organic azides . Organic azides are used in the synthesis of various heterocycles . The polar character of the azido group has a remarkable effect on their bond lengths and angles .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using the IUPAC Standard InChI . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

“this compound” is used in copper (I)-catalyzed azide-alkyne cycloaddition reactions . It is also used as a reactant with cyclopenta-1,3-diene to produce 1,4-dihydro-1,4-methano-naphthalene .


Physical And Chemical Properties Analysis

The physical properties of “this compound” include density, color, hardness, melting and boiling points, and electrical conductivity . The chemical properties include flammability, toxicity, acidity, reactivity, and heat of combustion .

Safety and Hazards

“1-Azido-3-bromo-2-fluorobenzene” is considered hazardous. It is flammable and can cause skin irritation . It is advised to avoid breathing vapors, mist, or gas and ensure adequate ventilation .

Properties

IUPAC Name

1-azido-3-bromo-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFN3/c7-4-2-1-3-5(6(4)8)10-11-9/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHKVOVYGRYDPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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